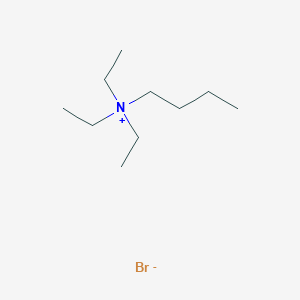

(1-Butyl)triethylammonium bromide

Overview

Description

(1-Butyl)triethylammonium bromide is a type of organic salt classified within the broader category of ionic liquids and quaternary ammonium compounds. These substances are of interest due to their unique physicochemical properties, such as low volatility and thermal stability, making them suitable for various applications in chemistry and materials science (Królikowska, Zawadzki, & Kuna, 2019).

Synthesis Analysis

The synthesis of quaternary ammonium bromides, including (1-Butyl)triethylammonium bromide, involves the reaction of tertiary amines with alkyl bromides. Specifically, the reaction may occur through nucleophilic substitution, where the amine attacks the alkyl bromide, leading to the formation of the quaternary ammonium bromide compound. This process has been applied in the synthesis of various ionic liquids and bromide salts for studies and applications in different chemical contexts (Friedrich, Abma, & Delucca, 1982).

Molecular Structure Analysis

Molecular and crystal structure analyses of similar compounds, such as tetra-n-butylammonium bromide, reveal that these compounds typically adopt a distinctive arrangement in solid state, characterized by the spatial organization of the cation and anion. These structures provide insights into the physical properties and potential applications of the materials (Shimada et al., 2005).

Chemical Reactions and Properties

(1-Butyl)triethylammonium bromide is involved in various chemical reactions, serving as a phase transfer catalyst, an ionic liquid medium, or a reagent in organic synthesis. Its chemical properties, such as reactivity and stability, depend on its structural features and the surrounding chemical environment (Borikar, Daniel, & Paul, 2009).

Physical Properties Analysis

The physical properties of (1-Butyl)triethylammonium bromide, such as melting point, boiling point, density, and viscosity, are crucial for its applications in different areas. These properties are influenced by the molecular structure and the interactions between ions within the compound. Studies have examined these properties in the context of ionic liquids and related compounds, providing valuable data for their application and understanding (Królikowska, Zawadzki, & Kuna, 2019).

Chemical Properties Analysis

The chemical properties of (1-Butyl)triethylammonium bromide include its reactivity, stability, and behavior in different chemical environments. These properties are essential for its use in synthesis reactions, as a catalyst, and in various industrial applications. The compound's behavior in reactions, such as brominations and other transformations, has been studied to understand its utility and limitations in organic synthesis (Borikar, Daniel, & Paul, 2009).

Scientific Research Applications

-

Organic Synthesis Intermediate

-

Reaction with Ammonia

- (1-Butyl)triethylammonium bromide can react with ammonia in a process known as alkylation . This reaction involves the replacement of a hydrogen atom in the ammonia molecule with an alkyl group from the (1-Butyl)triethylammonium bromide . The product of this reaction is a series of amines, including primary, secondary, and tertiary amines . These amines can be used in further chemical reactions and have applications in various fields, including the production of polymers, pharmaceuticals, and dyes .

-

Phase-Transfer Catalyst

-

Synthesis of Bioactive Heterocycles

- Tetrabutylammonium bromide (TBAB), a similar compound to (1-Butyl)triethylammonium bromide, has been used in the synthesis of various biologically promising heterocyclic scaffolds . These heterocyclic scaffolds have been found to possess a wide range of biological efficacies, including anti-inflammatory, anti-malarial, anti-tubercular, anti-cancer, anti-asthmatic, anti-histaminic, anti-hypertensive, anti-depressant, anti-microbial, anti-rheumatic, anti-diabetic, anti-Alzheimer’s, anti-Parkinson’s, anti-Huntington’s disease, and many more activities .

-

Formation of Tertiary Amines

Safety And Hazards

“(1-Butyl)triethylammonium bromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, keep the container tightly closed, avoid ingestion and inhalation, use with adequate ventilation, and wash clothing before reuse .

properties

IUPAC Name |

butyl(triethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFYPPCUDSCDPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471781 | |

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Butyl)triethylammonium bromide | |

CAS RN |

13028-69-8 | |

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-triethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.